1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Overview
Description
1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a pyrrolidinylmethyl substituent attached to a cyclohexachromen core. The presence of these functional groups and the chromen core makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves several steps, including the formation of the chromen core and the introduction of the hydroxy, methyl, and pyrrolidinylmethyl groups. One common synthetic route involves the condensation of salicylaldehyde with a suitable ketone to form the chromen core, followed by the introduction of the pyrrolidinylmethyl group through a nucleophilic substitution reaction. The hydroxy and methyl groups can be introduced through selective functionalization reactions. Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chromen core can be reduced to form dihydro derivatives.
Substitution: The pyrrolidinylmethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the pyrrolidinylmethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can be compared with other similar compounds, such as:
1-Hydroxy-3-methyl-2-(pyrrolidin-1-yl)methyl-6H-chromen-6-one: Lacks the extended cyclohexachromen core.
1-Hydroxy-3-methyl-2-(pyrrolidin-1-yl)methyl-6H-chromen-6-one derivatives: Differ in the substitution pattern on the chromen core.
Pyrrolidinylmethyl-substituted chromen derivatives: Vary in the position and nature of the substituents. The uniqueness of this compound lies in its specific combination of functional groups and the extended chromen core, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-hydroxy-3-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12-10-16-17(13-6-2-3-7-14(13)19(22)23-16)18(21)15(12)11-20-8-4-5-9-20/h10,21H,2-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYZFRQHZWOPFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1CN4CCCC4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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